molecular formula C20H22N2O2 B11406035 1-[2-(4-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

1-[2-(4-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole

Cat. No.: B11406035
M. Wt: 322.4 g/mol
InChI Key: ZTIUXOWJDFTLEV-UHFFFAOYSA-N
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Description

1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole is a complex organic compound with a unique structure that combines a benzodiazole ring with an oxolane and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the oxolane and methylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole: Similar structure but lacks the oxolane ring.

    2-(4-methylphenoxy)-1H-benzimidazole: Similar structure but lacks the ethyl group.

    1-(4-methylphenoxy)-2-(oxolan-2-yl)-1H-benzimidazole: Similar structure but with different substitution patterns.

Uniqueness

1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)-1H-1,3-benzodiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[2-(4-methylphenoxy)ethyl]-2-(oxolan-2-yl)benzimidazole

InChI

InChI=1S/C20H22N2O2/c1-15-8-10-16(11-9-15)23-14-12-22-18-6-3-2-5-17(18)21-20(22)19-7-4-13-24-19/h2-3,5-6,8-11,19H,4,7,12-14H2,1H3

InChI Key

ZTIUXOWJDFTLEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CCCO4

Origin of Product

United States

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